1-(1,1-Dioxothiolan-3-yl)-4-(oxazepane-2-carbonyl)pyrrolidin-2-one
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Overview
Description
1-(1,1-Dioxothiolan-3-yl)-4-(oxazepane-2-carbonyl)pyrrolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a dioxothiolan ring, an oxazepane ring, and a pyrrolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dioxothiolan-3-yl)-4-(oxazepane-2-carbonyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Dioxothiolan Ring: This can be achieved through the oxidation of a thiolane derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Construction of the Oxazepane Ring: This step often involves the cyclization of an appropriate amino alcohol with a suitable carbonyl compound under acidic or basic conditions.
Assembly of the Pyrrolidinone Core: The final step usually involves the condensation of the dioxothiolan and oxazepane intermediates with a pyrrolidinone precursor, often facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of more efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-Dioxothiolan-3-yl)-4-(oxazepane-2-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The dioxothiolan ring can be further oxidized to sulfone derivatives using strong oxidizing agents.
Reduction: The oxazepane ring can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon of the pyrrolidinone ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products:
Oxidation Products: Sulfone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted pyrrolidinone derivatives.
Scientific Research Applications
1-(1,1-Dioxothiolan-3-yl)-4-(oxazepane-2-carbonyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(1,1-Dioxothiolan-3-yl)-4-(oxazepane-2-carbonyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it might act by:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Inhibiting or activating biochemical pathways, such as those involved in cell signaling or metabolism.
Comparison with Similar Compounds
1-(1,1-Dioxothiolan-3-yl)-4-(piperidine-2-carbonyl)pyrrolidin-2-one: Similar structure but with a piperidine ring instead of an oxazepane ring.
1-(1,1-Dioxothiolan-3-yl)-4-(morpholine-2-carbonyl)pyrrolidin-2-one: Contains a morpholine ring instead of an oxazepane ring.
Uniqueness: 1-(1,1-Dioxothiolan-3-yl)-4-(oxazepane-2-carbonyl)pyrrolidin-2-one is unique due to the presence of the oxazepane ring, which can impart different chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities or properties.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-4-(oxazepane-2-carbonyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5S/c17-13-8-11(14(18)16-5-2-1-3-6-21-16)9-15(13)12-4-7-22(19,20)10-12/h11-12H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSMADHCPULGQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(OCC1)C(=O)C2CC(=O)N(C2)C3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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